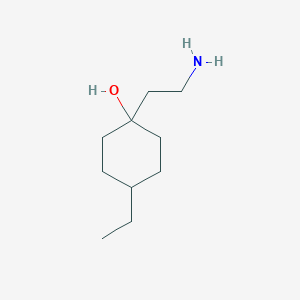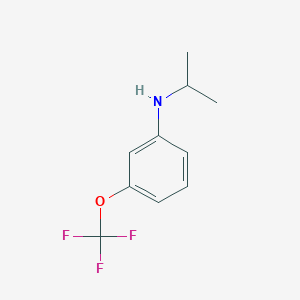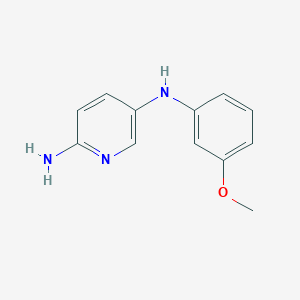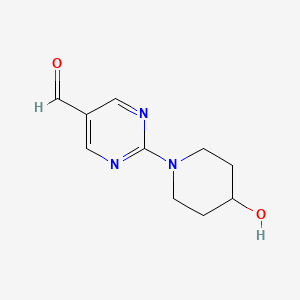
1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an aminoethyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides using hydrogen over a metal catalyst such as platinum or nickel, or with lithium aluminum hydride . Another method includes the reductive alkylation of aldehydes and ketones with ammonia or a primary amine in the presence of hydrogen and a metal catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal catalysts (such as platinum or nickel), and reducing agents like lithium aluminum hydride . The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce amines or alcohols.
科学的研究の応用
1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .
作用機序
The mechanism of action of 1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
類似化合物との比較
Similar Compounds
Similar compounds include other aminoethyl-substituted cyclohexanes and related amines. Examples include:
- 1-(2-Aminoethyl)piperazine
- 1-(2-Aminoethyl)imidazole
- 1-(2-Aminoethyl)thiourea .
Uniqueness
1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
1-(2-aminoethyl)-4-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-2-9-3-5-10(12,6-4-9)7-8-11/h9,12H,2-8,11H2,1H3 |
InChIキー |
FINNTFQCWFMIKH-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13248620.png)

![N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B13248627.png)


![4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride](/img/structure/B13248655.png)


![3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13248666.png)
![[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine](/img/structure/B13248670.png)

![2-[(Cyclopentylamino)methyl]benzonitrile](/img/structure/B13248684.png)

